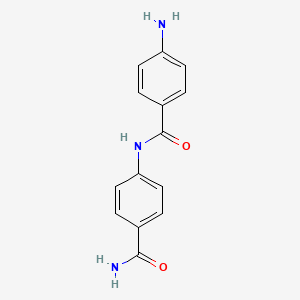

4-amino-N-(4-carbamoylphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-carbamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYMSUDIVFOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995964 | |

| Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74441-06-8 | |

| Record name | 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-amino-N-(4-carbamoylphenyl)benzamide

Chemical Identity, Synthesis, and Application in Pharmaceutical & Material Sciences

Part 1: Executive Technical Overview

4-amino-N-(4-carbamoylphenyl)benzamide (CAS 74441-06-8), often referred to as p-Aminobenzoyl benzamide or the PABA-Dimer , is a critical structural motif in two distinct fields: pharmaceutical impurity profiling and high-performance pigment engineering.

Chemically, it represents the linear condensation dimer of 4-aminobenzamide . Its rigid, planar bis-amide structure confers exceptional thermal stability and low solubility, properties that make it a desirable intermediate for heat-resistant azo pigments but a problematic impurity in the synthesis of benzamide-based Active Pharmaceutical Ingredients (APIs) such as Entinostat or Procainamide derivatives.

Chemical Identity Table[1]

| Property | Specification |

| CAS Number | 74441-06-8 |

| IUPAC Name | This compound |

| Synonyms | p-Aminobenzoyl benzamide; PABA-Dimer; 4-(4-aminobenzamido)benzamide |

| Molecular Formula | |

| Molecular Weight | 255.27 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| pKa (Predicted) | ~13.8 (Amide N-H), ~4.0 (Aniline |

Part 2: Synthesis & Production Protocols

For research and reference standard generation, direct condensation of 4-aminobenzoic acid (PABA) is inefficient due to self-polymerization risks. The Nitro-Reduction Route is the industry standard for producing high-purity (>99%) material suitable for impurity qualification.

Protocol A: The Nitro-Reduction Route (Recommended)

This method ensures regioselectivity and prevents oligomerization by using a masked amine (nitro group).

Step 1: Acylation

Reaction: 4-Nitrobenzoyl chloride + 4-Aminobenzamide

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 4-aminobenzamide (13.6 g, 100 mmol) and anhydrous THF (150 mL).

-

Base Addition: Add Triethylamine (15.3 mL, 110 mmol) and cool the solution to 0°C under

atmosphere. -

Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (18.5 g, 100 mmol) in THF (50 mL) over 30 minutes. Maintain temperature <5°C.

-

Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. The intermediate precipitates. Filter the solid, wash with water (2x100 mL) to remove salts, and dry.

-

Yield: ~85-90% (Yellow solid).

-

Step 2: Reduction

Reaction: Nitro-Intermediate +

-

Dissolution: Dissolve the nitro-intermediate (10 g) in DMF/Methanol (1:1, 200 mL). The nitro compound is sparingly soluble, so heating to 40°C may be required.

-

Hydrogenation: Add 10% Pd/C catalyst (1.0 g). Hydrogenate at 30-50 psi for 6 hours at RT.

-

Purification: Filter catalyst over Celite. Concentrate the filtrate to ~50 mL.

-

Crystallization: Pour the concentrate into ice-cold water (500 mL). The product, This compound , will precipitate as a white solid.

-

Final Polish: Recrystallize from DMF/Ethanol if >99.5% purity is required.

Part 3: Impurity Profiling & Analytical Logic

In drug development, this molecule is a classic "Process-Related Impurity." It forms when the starting material (4-aminobenzamide) or intermediate (PABA) undergoes self-coupling during activation steps (e.g., using EDC/HOBt or Thionyl Chloride).

Mechanism of Impurity Formation

If the protection of the aniline amine is incomplete during the synthesis of benzamide drugs, the free amine will attack the activated carboxyl group of another molecule, forming this dimer.

Figure 1: Formation pathway of the PABA-Dimer impurity during benzamide drug synthesis.

Chromatographic Detection (HPLC)

Due to the extended conjugated system and bis-amide structure, this impurity is significantly more hydrophobic than the monomer.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 254 nm (Strong absorbance due to benzamide chromophore).

-

Retention Time Logic:

-

4-Aminobenzamide (Monomer): ~2-3 min (Polar).

-

Impurity (Dimer): ~8-10 min (Late eluter due to

-

-

Part 4: Material Science Applications

Beyond pharmaceuticals, CAS 74441-06-8 is a functional monomer for Liquid Crystal Polymers (LCPs) and High-Performance Pigments .

Thermal Stability Mechanism

The molecule contains two amide linkages separated by phenyl rings. This structure mimics the rigid rod-like units found in Kevlar.

-

H-Bonding: Extensive intermolecular hydrogen bonding between the amide -NH and -C=O groups creates a lattice with high lattice energy.

-

Application: It is used as a diazo component in the synthesis of yellow azo pigments (e.g., Pigment Yellow 74 analogs) to improve solvent resistance and melting point.

Figure 2: Structure-Property relationship driving material science applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018508, this compound. Retrieved from [Link]

- Google Patents.Pigment composition and dispersion (WO2011129430A1). Discusses the use of benzamide derivatives in stabilizing monoazo pigments.

4-amino-N-(4-carbamoylphenyl)benzamide CAS number 74441-06-8

The following technical guide provides an in-depth analysis of 4-amino-N-(4-carbamoylphenyl)benzamide (CAS 74441-06-8). This document is structured to serve researchers in both medicinal chemistry (specifically scaffold design) and material science (high-performance pigments).[1]

CAS Registry Number: 74441-06-8 Chemical Family: Benzanilide / Bis-amide Primary Utility: Pharmaceutical Scaffold (HDACi precursors), High-Performance Pigment Intermediate (Pigment Yellow 181).[1]

Executive Technical Summary

This compound is a bifunctional aromatic amide characterized by a rigid benzanilide core.[1] Its structural integrity derives from the extensive intermolecular hydrogen bonding network facilitated by its terminal amine (

While historically cataloged as the critical intermediate for the industrial synthesis of C.I.[1] Pigment Yellow 181 (a high-grade, heat-stable pigment), this molecule has gained relevance in drug discovery.[1] It represents a "privileged scaffold" in the design of Histone Deacetylase (HDAC) inhibitors and anti-parasitic agents, where the benzamide moiety acts as a cap-group linker or a zinc-binding prodrug motif.[1]

Physicochemical Profile

The compound exhibits high thermal stability and low solubility in non-polar solvents, necessitating specific solvation protocols (e.g., DMSO, DMF) for experimental use.[1]

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 255.27 g/mol | |

| Predicted pKa | 13.86 ± 0.70 | Indicates weak acidity of amide protons |

| Density | 1.348 ± 0.06 g/cm³ | High density due to packing efficiency |

| Melting Point | >300°C (Decomposes) | Characteristic of H-bonded benzanilides |

| Solubility | DMSO, DMF, NMP | Insoluble in water, EtOH, Hexane |

| Appearance | Off-white to pale yellow powder |

Structural Significance & Pharmacophore Mapping

The Benzanilide Scaffold in Drug Design

In medicinal chemistry, CAS 74441-06-8 serves as a versatile backbone.[1] The rigid phenyl-amide-phenyl linker provides a defined spatial separation between the "Cap Group" (surface recognition) and the "Zinc Binding Group" (ZBG) in HDAC inhibitors.[1]

-

HDAC Inhibition Relevance: Benzamide derivatives are Class I selective HDAC inhibitors.[1][2] The 4-amino group on this molecule allows for facile derivatization to introduce "Cap" elements, while the carbamoyl group can be modified to tune ZBG affinity.[1]

-

Anti-parasitic Activity: Bis-benzamidines and related benzanilide cations bind to the minor groove of DNA at AT-rich sites, a mechanism exploited in treating Trypanosoma brucei infections.[1][3]

Material Science: The Pigment Connection

The molecule is the immediate precursor to Pigment Yellow 181 (PV Fast Yellow H3R).[1] The synthesis involves diazotization of the 4-amino group and coupling with acetoacetanilide derivatives.[1] The compound's insolubility is a feature, not a bug, in this context, conferring weather fastness and heat stability to the final polymer/coating.[1]

Synthesis & Manufacturing Protocol

The synthesis of CAS 74441-06-8 is a sequential reduction-condensation process.[1] Below is the optimized laboratory-scale protocol for high purity (>98%), essential for pharmaceutical screening.

Synthetic Pathway Visualization

The following directed graph illustrates the logic flow from raw materials to the final scaffold.

Figure 1: Step-wise synthetic route for CAS 74441-06-8, highlighting the iterative nitro-reduction strategy.

Detailed Experimental Protocol

Safety Note: Handle p-Nitrobenzoyl chloride and hydrazine/Pd-C with extreme caution. Use a fume hood.[1]

Step 1: Preparation of p-Aminobenzamide[1][4]

-

Ammonolysis: Dissolve p-nitrobenzoyl chloride (1 eq) in toluene. Add dropwise to concentrated aqueous ammonia at 0-5°C. Stir for 2 hours. Filter the precipitate (p-nitrobenzamide).[1]

-

Reduction: Suspend p-nitrobenzamide in methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours.

-

Workup: Filter catalyst through Celite. Concentrate filtrate to yield p-aminobenzamide (White solid).[1]

Step 2: Condensation (The Scaffold Construction)[1]

-

Reactants: Dissolve p-aminobenzamide (1.0 eq) in anhydrous THF or Dioxane. Add Diisopropylethylamine (DIPEA, 1.2 eq) as an acid scavenger.[1]

-

Addition: Cool to 0°C. Add p-nitrobenzoyl chloride (1.0 eq) dissolved in THF dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A heavy precipitate will form.[1]

-

Isolation: Pour into ice water. Filter the solid.[1][4] Wash with dilute HCl (to remove unreacted amine) and then saturated

.[1] -

Product: 4-nitro-N-(4-carbamoylphenyl)benzamide . Dry in a vacuum oven at 60°C.

Step 3: Final Reduction to Target

-

Solvent System: Suspend the nitro-intermediate from Step 2 in DMF/Ethanol (1:1). The nitro compound is sparingly soluble.[1]

-

Reduction: Add Iron powder (3 eq) and

(catalytic) in water. Reflux at 80°C for 4 hours. (Alternatively, use catalytic hydrogenation if the equipment allows for high-pressure DMF handling).[1] -

Purification: Filter hot to remove iron sludge. Cool the filtrate to precipitate the product.[1]

-

Recrystallization: Recrystallize from DMF/Water to obtain This compound as off-white crystals.

Analytical Validation

To ensure the integrity of the scaffold for drug development or polymerization, the following specifications must be met:

-

HPLC Purity: >98.5% (Area normalization).

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

.[1]

Handling and Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light.[1]

-

Reactivity: The primary amine is susceptible to oxidation over time.[1] The amide linkages are stable to hydrolysis except under strong acidic/basic conditions at elevated temperatures.[1]

References

-

PubChem. (2025).[1] Compound Summary: this compound (CAS 74441-06-8).[1][5][6][7][8] National Library of Medicine. [Link][1]

-

Google Patents. (2008).[1] CN100358864C: Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.[1][4] (Intermediate for Pigment Yellow 181).[1][4][9]

-

Moradei, O., et al. (2007).[10] Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity.[1][10][11] Journal of Medicinal Chemistry, 50(23), 5543-5546.[1][10] (Contextual reference for benzamide scaffold utility). [Link]

-

Zhang, L., et al. (2020).[1][2] Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[1][2] Frontiers in Pharmacology.[1] [Link]

Sources

- 1. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 5. CAS 74441-06-8: 4-Amino-N-[4-(aminocarbonyl)phenyl]benzami… [cymitquimica.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Factory Supply P-Aminobenzoyl Benzamide with Best Price CAS: 74441-06-8 [sunwisechem.com]

- 8. 74441-06-8|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4-amino-N-(4-carbamoylphenyl)benzamide in Modern Drug Development

Abstract

This technical guide provides an in-depth exploration of 4-amino-N-(4-carbamoylphenyl)benzamide, a pivotal chemical intermediate in the synthesis of complex bioactive molecules. With a focus on its role in pharmaceutical research and development, this document offers a comprehensive overview of its synthesis, physicochemical properties, and strategic applications. Detailed, field-proven experimental protocols are presented, underpinned by a discussion of the chemical principles guiding each step. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Unseen Architect of Complex Molecules

In the intricate world of medicinal chemistry, the final, biologically active compound often owes its existence to a series of strategically designed intermediates. This compound (also known as PABABA) is one such unassuming yet critical building block.[1] Its rigid benzanilide core, coupled with strategically placed amino and carbamoyl functionalities, makes it a highly valuable precursor for the synthesis of a diverse range of complex molecules, most notably in the realm of targeted cancer therapies.

The structure of this compound features two key reactive sites: a primary aromatic amine and a benzamide linkage. This dual functionality allows for sequential, regioselective modifications, enabling the construction of intricate molecular architectures. This guide will delve into the practical synthesis of this intermediate, its detailed characterization, and its application in the synthesis of cutting-edge therapeutics, with a particular focus on its potential role in the generation of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₂ | [2][3] |

| Molecular Weight | 255.27 g/mol | [3] |

| CAS Number | 74441-06-8 | [2] |

| Appearance | Solid (predicted) | [1] |

| pKa | 13.86 ± 0.70 (Predicted) | [1] |

| LogP | 0.64 at 23°C and pH 7 | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.0-10.2 ppm (s, 1H): Amide proton (-CO-NH-).

-

δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the amide carbonyl.

-

δ ~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the carbamoyl group.

-

δ ~7.2-7.4 ppm (br s, 2H): Carbamoyl protons (-CO-NH₂).

-

δ ~6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group.

-

δ ~5.5-5.7 ppm (br s, 2H): Amino protons (-NH₂).

-

δ ~7.0-7.2 ppm (d, 2H): Aromatic protons meta to the amino group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~168 ppm: Carbamoyl carbonyl carbon.

-

δ ~165 ppm: Amide carbonyl carbon.

-

δ ~152 ppm: Aromatic carbon attached to the amino group.

-

δ ~142 ppm: Aromatic carbon para to the carbamoyl group.

-

δ ~130-135 ppm: Quaternary aromatic carbons.

-

δ ~128-130 ppm: Aromatic CH carbons.

-

δ ~113-115 ppm: Aromatic CH carbons ortho to the amino group.

-

-

FTIR (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹: N-H stretching vibrations (amine and amide).

-

~1680-1640 cm⁻¹: C=O stretching vibrations (amide I band).

-

~1620-1580 cm⁻¹: N-H bending vibrations and aromatic C=C stretching.

-

~1550-1510 cm⁻¹: Amide II band.

-

-

Mass Spectrometry (EI):

-

m/z 255 (M⁺): Molecular ion peak.

-

Key fragmentation patterns: Cleavage of the amide bond, loss of NH₂ and CONH₂.

-

Synthesis of this compound: A Step-by-Step Guide

The most efficient and industrially relevant synthesis of this compound is a two-step process.[1][4][5] This involves the initial formation of a nitro-containing intermediate, followed by a selective reduction of the nitro group.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-carbamoylphenyl)-4-nitrobenzamide

This step involves the acylation of 4-aminobenzamide with 4-nitrobenzoyl chloride. The use of a suitable base is crucial to neutralize the HCl generated during the reaction.

-

Reagents and Materials:

-

4-Aminobenzamide

-

4-Nitrobenzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-aminobenzamide in a minimal amount of DMF.

-

To this solution, add an equimolar amount of pyridine.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride in DMF dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

-

Expected Yield: 85-95%

Step 2: Synthesis of this compound

The reduction of the nitro group is a critical step that requires careful selection of the reducing agent to avoid affecting the other functional groups. Stannous chloride (SnCl₂) in an acidic medium is a reliable and selective method.[6] Catalytic hydrogenation is also a viable, greener alternative.[7]

-

Reagents and Materials:

-

N-(4-carbamoylphenyl)-4-nitrobenzamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware for reflux

-

-

Procedure:

-

Suspend N-(4-carbamoylphenyl)-4-nitrobenzamide in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate (typically 3-5 equivalents).

-

Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

The filtrate can be concentrated under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

-

Expected Yield: 70-85%

Application in Drug Development: A Gateway to PARP Inhibitors

The unique structure of this compound makes it an ideal scaffold for the synthesis of PARP inhibitors. The primary aromatic amine can be functionalized to introduce the pharmacophore responsible for binding to the nicotinamide-binding domain of the PARP enzyme.

Proposed Synthetic Route to a PARP Inhibitor Scaffold

The following diagram illustrates a plausible synthetic pathway where this compound can be utilized to construct a core structure found in many PARP inhibitors. This is an illustrative example based on known chemical transformations.

Caption: Proposed pathway to a PARP inhibitor core from the title compound.

This proposed pathway highlights how the primary amine of this compound can react with a suitably substituted phthalic anhydride derivative to form a phthalmic acid intermediate, which upon cyclization, can yield a phthalazinone core. This core is a common feature in many potent PARP inhibitors.

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling this compound.

-

GHS Hazard Classification: While a specific GHS classification is not universally established, related benzanilide compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the crucial role of well-designed intermediates in the advancement of medicinal chemistry. Its straightforward, high-yielding synthesis and versatile reactivity make it an invaluable tool for the construction of complex molecular targets. As the demand for targeted therapeutics, such as PARP inhibitors, continues to grow, the importance of this strategic building block in the drug development pipeline is set to increase. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals.

References

- Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]

- Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents.

-

4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508. PubChem. [Link]

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

-

Preparation method of 4-amino-benzoyl formic-N-(4-amino-benzoyl formic) amine. Eureka. [Link]

- Method for production of 4-nitrobenzamide.

-

4-amino-N-(4-aminobenzoyl)benzamide | C14H13N3O2 | CID 85625653. PubChem. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Development of optimised synthesis of this compound for industrial application. ResearchGate. [Link]

-

(PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

-

Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]

-

bmse000668 Benzamide at BMRB. BMRB. [Link]

-

This compound, 95% Purity, C14H13N3O2, 100 grams. Chemical Store. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unive.it [iris.unive.it]

- 3. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 5. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. JP2002503246A - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Role of 4-amino-N-(4-carbamoylphenyl)benzamide in the Synthesis of C.I. Pigment Yellow 181

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: C.I. Pigment Yellow 181 (P.Y. 181) is a high-performance benzimidazolone azo pigment renowned for its exceptional heat stability, lightfastness, and migration resistance, making it invaluable in demanding applications such as plastics and coatings.[1] The synthesis of this vibrant reddish-yellow pigment is critically dependent on a key organic intermediate: 4-amino-N-(4-carbamoylphenyl)benzamide.[2][3] This guide provides a detailed examination of the synthesis of P.Y. 181, focusing on the specific function and chemical transformation of this compound. We will explore the mechanistic underpinnings of the synthesis, from the diazotization of this core intermediate to its subsequent azo coupling reaction, providing field-proven protocols and explaining the causality behind critical experimental parameters.

Introduction to C.I. Pigment Yellow 181

Pigment Yellow 181 is a prominent member of the benzimidazolone class of organic pigments, which are characterized by their robust performance properties.[4][5] These attributes are a direct consequence of their molecular structure, which facilitates strong intermolecular hydrogen bonding and efficient molecular packing, leading to high thermal and chemical stability.[5][6]

Chemical Identity and Structure

-

C.I. Name: Pigment Yellow 181 (P.Y. 181)

-

C.I. Number: 11777[7]

-

CAS Number: 74441-05-7[8]

-

Molecular Formula: C₂₅H₂₁N₇O₅[7]

-

Molecular Weight: 499.48 g/mol [8]

-

Chemical Class: Monoazo Benzimidazolone

Performance Characteristics

P.Y. 181 is specified for applications where other organic pigments may fail. Its performance is defined by several key metrics, which are directly influenced by its chemical structure and crystalline form.

| Property | Typical Value/Rating | Significance in Application |

| Heat Resistance | 260-300 °C[1] | Essential for coloring high-temperature plastics (e.g., PE, PS, ABS) without degradation. |

| Lightfastness (Blue Wool Scale) | 7-8 (Excellent)[1] | Ensures long-term color stability in products exposed to sunlight, such as automotive coatings. |

| Migration Resistance | 5 (Excellent)[1] | Prevents the pigment from bleeding or blooming in plasticized PVC and other polymers. |

| Acid/Alkali Resistance | 5 (Excellent)[1] | Provides durability in chemically aggressive environments. |

| Shade | Reddish Yellow[1][7] | Offers a specific, desirable color point in the yellow spectrum. |

Industrial Applications

The superior properties of P.Y. 181 make it a preferred choice for:

-

Plastics: Widely used for coloring polyolefins (PE), PVC, PS, and ABS, especially for items requiring high heat stability and no dimensional deformation.

-

Coatings: Suitable for high-performance and automotive coatings that demand excellent weather and light fastness.[1][4]

-

Inks: Utilized in printing inks where high durability and chemical resistance are necessary.

The Core Intermediate: this compound

The synthesis and quality of P.Y. 181 are fundamentally tied to its primary raw material, this compound.[2] This compound is not merely a precursor; its structure is the foundation of the final pigment's chromophore and contributes significantly to its performance.

-

Synonyms: 4-(4-Aminobenzamido)benzamide[7]

-

Role: Diazo Component

The molecule contains a primary aromatic amine (-NH₂) group, which is the reactive site for the first major step in the pigment synthesis: diazotization. The rest of the molecule's rigid, planar structure, featuring two amide linkages, becomes an integral part of the final pigment, promoting the strong intermolecular forces responsible for its stability. The difficulty in producing high-quality P.Y. 181 has often been linked to the challenge of synthesizing this intermediate to the required purity and cost-effectiveness.[2]

An efficient, optimized two-step industrial synthesis for this intermediate has been developed, achieving yields greater than 78%.[9]

The Synthetic Pathway of Pigment Yellow 181: A Mechanistic Perspective

The formation of P.Y. 181 is a classic example of an azo synthesis, a two-stage process that is central to the production of many colorants.[10] The process involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.[11]

Step 1: Diazotization of the Diazo Component

The first step is the diazotization of this compound. This reaction converts the primary amine into a highly reactive diazonium salt.[7][12]

Causality of Experimental Choices:

-

Reagents: The reaction is typically carried out using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[13][14] The acid serves two purposes: it protonates the nitrous acid formed in situ, generating the active nitrosating agent (nitrosyl cation, NO⁺, or a carrier), and it maintains a low pH to prevent the newly formed diazonium salt from prematurely coupling with unreacted amine.

-

Temperature: This reaction is critically temperature-sensitive. It must be conducted at low temperatures, typically between -5 to 5 °C.[10][13] This is because aromatic diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas and leading to unwanted side products and reduced yield.[10]

The overall diazotization reaction can be represented as: Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2 H₂O

Step 2: The Azo Coupling Reaction

The second step is the azo coupling , where the electrophilic diazonium salt reacts with a nucleophilic "coupling component." For P.Y. 181, this component is 5-acetoacetylaminobenzimidazolone (also known as 'Acetolone').[15] This is an electrophilic aromatic substitution reaction.[11]

Causality of Experimental Choices:

-

Coupling Component: 5-acetoacetylaminobenzimidazolone provides an activated carbon atom (on the acetoacetyl group) that is susceptible to attack by the diazonium cation. The benzimidazolone moiety is crucial for the pigment's high performance.

-

pH Control: This is arguably the most critical parameter in the coupling stage. The reaction is typically carried out in a buffered solution to maintain a specific pH, often between 5.5 and 7.5.[13] If the pH is too low (too acidic), the concentration of the active coupling species (the enolate form of the acetoacetyl group) is reduced, slowing the reaction. If the pH is too high (too alkaline), the diazonium salt can be converted to an unreactive diazotate species. Precise pH control ensures the optimal rate of reaction and minimizes side products.[16][17]

-

Stoichiometry: The molar ratio of the diazo component to the coupling component is carefully controlled, typically close to 1:1, to ensure complete reaction and high purity of the final pigment.[13]

Overall Synthesis of Pigment Yellow 181

The combination of these two steps results in the formation of the final pigment molecule. The entire process, from raw materials to the crude pigment, requires careful orchestration of chemical additions and environmental controls.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and represent a self-validating system for the synthesis of P.Y. 181.[13]

Protocol 1: Diazotization of this compound

-

Preparation: In a suitable reaction vessel (diazotization pot), charge water and concentrated hydrochloric acid (molar ratio of HCl to amine is approx. 2.1-2.5:1).[13]

-

Cooling: Cool the acid solution to -5 to 0 °C using an ice bath or cooling jacket.

-

Amine Dispersion: In a separate vessel, create a slurry of this compound in water, potentially with a dispersing agent.[13]

-

Addition: Slowly add the amine slurry to the chilled hydrochloric acid solution under vigorous agitation, maintaining the temperature below 5 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (molar ratio to amine is approx. 0.99-1.01:1) in water.[13] Add this solution dropwise to the amine-acid slurry over 30-60 minutes. The key is to maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

Confirmation: After the addition is complete, stir the mixture for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates completion). Any significant excess should be neutralized with a small amount of sulfamic acid.

-

Result: The resulting solution is the diazonium salt liquid, which should be used promptly in the next step.

Protocol 2: Azo Coupling and Pigment Formation

-

Coupling Component Preparation: In a large coupling reactor, charge water and a dispersing agent. Add the coupling component, 5-acetoacetylaminobenzimidazolone, and stir to form a uniform suspension.[13]

-

Buffer Preparation: In a separate tank, dissolve a buffer agent (e.g., sodium acetate) in water and cool the solution to 0-10 °C.[13]

-

Simultaneous Addition: Begin the coupling reaction by simultaneously and slowly pumping both the diazonium salt liquid (from Protocol 1) and the coupling component suspension into the buffered solution.

-

pH and Temperature Control: Throughout the addition, continuously monitor and maintain the pH of the reaction mixture between 5.5 and 7.5 using an alkali solution (e.g., sodium hydroxide).[13] Maintain the temperature below 20 °C.

-

Reaction Completion: After the additions are complete, allow the reaction to stir for 1-2 hours.

-

Heat Treatment: Heat the resulting pigment slurry to approximately 90 °C and hold for 2 hours.[13] This "cooking" step promotes pigment crystallization, improves particle size distribution, and enhances the final properties.

-

Isolation: Cool the slurry, then filter the solid pigment. Wash the filter cake thoroughly with water until it is free of salts.

-

Drying: Dry the pigment crude product in an oven at an appropriate temperature (e.g., 80-100 °C) to obtain the final powder. Further treatment with organic solvents can be performed to modify the crystal phase and improve properties.[15]

Conclusion

This compound is not merely an ingredient but the foundational diazo component in the synthesis of C.I. Pigment Yellow 181. Its chemical structure dictates the entire synthetic strategy, necessitating a carefully controlled, low-temperature diazotization followed by a pH-sensitive azo coupling reaction. The inherent stability and planarity of this intermediate are directly translated into the final pigment's exceptional performance characteristics, including its high thermal stability and fastness properties. Understanding the critical role of this molecule and the causality behind the synthetic protocols is paramount for researchers and scientists aiming to produce high-quality benzimidazolone pigments.

References

-

CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents.

-

CN104592787A - Preparation method of C.I. pigment yellow 181 - Google Patents.

-

CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents.

-

DE102004033287A1 - New crystal modifications by C.I. Pigment Yellow 181 and process for its preparation - Google Patents.

-

Van de Streek, J., et al. (2009). The crystal structure of Pigment Yellow 181 from laboratory powder diffraction data. ResearchGate.

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate.

-

Pigment Yellow 181 | Fast Yellow H3R | CAS 74441-05-7 | Origo Chemical.

-

PIGMENT YELLOW 181 - Ataman Kimya.

-

The Synthesis of Azo Dyes. University of Toronto Scarborough.

-

Pigment Yellow 181 - SY Chemical Co., Ltd.

-

Pigment Yellow 181. Dye|Dye intermediates|Fluorescent Brightener|pigment dye.

-

Azo coupling - Wikipedia.

-

Pigment Yellow 181 | 74441-05-7 - ChemicalBook.

-

Experiment 8 Synthesis of an Azo Dye - The Chinese University of Hong Kong.

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications.

-

Development of optimised synthesis of this compound for industrial application | Request PDF - ResearchGate.

-

Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed.

-

US4159264A - Automatic control of azo coupling processes in the manufacture of azo pigments - Google Patents.

-

Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis - Benchchem.

-

The Significance of 4-Aminobenzamide (CAS 2835-68-9) in Organic Pigment Synthesis.

-

US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents.

-

A Study on Synthesis and Crystallization of a Benzimidazolone Pigment - ResearchGate.

-

Azo Coupling - YouTube.

-

Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap.

-

(PDF) SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION - ResearchGate.

-

Room temperature diazotization and coupling reaction using DES- Ethanol system - The Royal Society of Chemistry.

-

NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES - UPB.

-

The continuous flow synthesis of azos - PMC.

-

CN104987747A - Benzimidazolone azo pigment and preparation and application thereof - Google Patents.

-

Diazotisation - Organic Chemistry Portal.

-

Rublev Colours Benzimidazolone Yellow Pigment.

Sources

- 1. Pigment Yellow 181 | Fast Yellow H3R | CAS 74441-05-7 | Origo Chemical [origochem.com]

- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 3. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]

- 5. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pigment Yellow 181 [dyestuffintermediates.com]

- 8. Pigment Yellow 181 | 74441-05-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN104592787A - Preparation method of C.I. pigment yellow 181 - Google Patents [patents.google.com]

- 14. Diazotisation [organic-chemistry.org]

- 15. DE102004033287A1 - New crystal modifications by C.I. Pigment Yellow 181 and process for its preparation - Google Patents [patents.google.com]

- 16. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]

- 17. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 4-Amino-N-(4-carbamoylphenyl)benzamide Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 4-amino-N-(4-carbamoylphenyl)benzamide and its pharmacologically active derivatives.

Executive Summary

This compound (CAS: 74441-06-8) is a bis-phenyl amide scaffold primarily recognized as a high-purity intermediate for C.I.[1][2][3][4][5] Pigment Yellow 181 .[3][6][7][8] However, in the context of medicinal chemistry, this structure represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological targets.[3]

Its derivatives are critical in two major therapeutic areas:

-

Epigenetic Modulation: Functioning as "Cap" or "Linker" groups in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).[3]

-

DNA Minor Groove Binding: Acting as synthetic lexitropsins (netropsin analogs) for anti-parasitic and antimicrobial activity.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR), synthesis protocols, and validation assays for researchers exploring this scaffold.[3]

Chemical Architecture & Pharmacophore Analysis[3]

The molecule consists of two phenyl rings connected by an amide bond, flanked by a primary amine (donor) and a primary amide (acceptor/donor).[3]

Structural Logic

-

Core Scaffold:

-phenylbenzamide (Anilide).[3] -

Electronic Character: The para-amino group acts as an electron-donating group (EDG), increasing electron density on the first ring, while the para-carbamoyl group acts as an electron-withdrawing group (EWG) on the second ring.[3] This creates a push-pull electronic system ideal for

-stacking interactions within protein binding pockets.[3] -

Isomeric Significance (The "Ortho" vs. "Para" Switch):

-

Para-amino (Current Structure): Favors linear geometry; ideal for DNA minor groove insertion or spanning deep hydrophobic channels in enzymes.[3]

-

Ortho-amino (Derivative): If the amino group is moved to the ortho position relative to the amide, the molecule becomes a Zinc-Binding Group (ZBG), characteristic of Class I HDAC inhibitors like Entinostat (MS-275) .[3]

-

Biological Activity Profiles

Pathway A: Epigenetic Modulation (HDAC Inhibition)

Derivatives of this benzamide scaffold are extensively used to target Histone Deacetylases (HDACs).[3] The N-(4-carbamoylphenyl)benzamide moiety often serves as the "surface recognition domain" that sits at the rim of the HDAC active site, while a zinc-binding group penetrates the catalytic tunnel.[3]

Mechanism of Action:

-

Zinc Chelation: The benzamide motif coordinates with the

ion at the base of the HDAC active site.[3] -

Tunnel Occupation: The phenyl linker spans the hydrophobic tunnel (approx. 11 Å).[3]

-

Surface Interaction: The terminal carbamoylphenyl group interacts with surface residues (e.g., Asp104 in HDAC1), conferring selectivity for Class I isoforms (HDAC 1, 2,[3] 3) over Class II.[3]

Pathway B: DNA Minor Groove Binding (Anti-Infective)

The linear, curved shape of poly-benzamides allows them to fit snugly into the minor groove of AT-rich DNA sequences .[3]

-

Target: Kinetoplast DNA in parasites (Trypanosoma brucei, Leishmania).[3][9]

-

Activity: Derivatives act as lexitropsins , disrupting DNA replication and transcription in parasites.[3]

-

SAR Insight: Extending the chain (e.g., trimer or tetramer benzamides) exponentially increases DNA binding affinity (

in the nanomolar range).[3]

Visualization: Signaling & Mechanism[3]

HDAC Inhibition Pathway

The following diagram illustrates the mechanism of benzamide derivatives in reactivating tumor suppressor genes via HDAC inhibition.

Caption: Mechanism of action for benzamide derivatives inhibiting HDAC, leading to chromatin relaxation and re-expression of silenced tumor suppressor genes.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core scaffold via a nitro-reduction pathway.[3]

Reagents:

Step-by-Step Methodology:

-

Amide Coupling:

-

Dissolve 4-aminobenzamide (1.0 eq) in anhydrous THF/Pyridine (4:1 ratio).

-

Cool to 0°C in an ice bath.[3]

-

Dropwise add 4-nitrobenzoyl chloride (1.1 eq) dissolved in THF.[3]

-

Stir at Room Temperature (RT) for 12 hours.

-

Observation: Precipitate forms.[3] Filter and wash with 1N HCl and water to yield the nitro-intermediate (4-nitro-N-(4-carbamoylphenyl)benzamide).[3]

-

-

Reduction:

-

Suspend the nitro-intermediate in Ethanol/Water (9:1).[3]

-

Add 10% Pd/C (10 wt%).[3]

-

Heat to reflux and add Hydrazine Hydrate (5.0 eq) dropwise (or use

balloon).[3] -

Reflux for 3 hours until TLC shows conversion.

-

Purification: Hot filtration to remove Pd/C. Cool filtrate to crystallize the final product.[3]

-

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Determine the

Materials:

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[3]

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

).[3] -

Developer Solution (Trypsin/Trichostatin A).[3]

Workflow:

-

Plate Setup: Use a black 96-well plate. Add 10

L of diluted inhibitor (derivative) at varying concentrations (0.1 nM – 10 -

Enzyme Addition: Add 15

L of HDAC1 enzyme solution (approx. 2 ng/well). Incubate 30 min at 37°C. -

Substrate Initiation: Add 25

L of Fluorogenic Substrate (50 -

Quenching/Developing: Add 50

L Developer Solution to stop the deacetylation and release the fluorophore.[3] Incubate 15 min at RT. -

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to calculate

.

Quantitative Data Summary

The following table summarizes the biological activity of this scaffold class compared to standard inhibitors.

| Compound Class | Target | Primary Activity ( | Mechanism | Key Reference |

| Scaffold Core | Pigment Synthesis | N/A (Intermediate) | Precursor | [1] |

| Ortho-Amino Derivative | HDAC1 (Human) | 0.2 - 0.5 | Zn-Chelation | [2] |

| Bis-Benzamide Analog | T. brucei (Parasite) | 10 - 50 nM | DNA Minor Groove | [3] |

| SGI-1027 Analog | DNMT3A | 3 - 6 | SAM Competitive | [4] |

References

-

PubChem. (2023).[3] this compound - Compound Summary. National Library of Medicine.[3] [Link][3]

-

Suzuki, T., et al. (2005).[3] Design, Synthesis, and Biological Activity of Novel Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

-

Ríos Martínez, C. H., et al. (2015).[3] Synthesis and biological evaluation of N-phenylbenzamide bis(2-aminoimidazoline) derivatives against African trypanosomiasis. European Journal of Medicinal Chemistry. [Link][3]

-

Valente, S., et al. (2014).[3] Quinoline-based DNA methyltransferase inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 3. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Primary Amines | CymitQuimica [cymitquimica.com]

- 5. cacheby.com [cacheby.com]

- 6. WO2011129430A1 - Pigment composition, and pigment dispersion, ink-jet ink, and electrophotographic toner each containing same - Google Patents [patents.google.com]

- 7. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CAS 74441-06-8: 4-Amino-N-[4-(aminocarbonyl)phenyl]benzami… [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | CymitQuimica [cymitquimica.com]

Technical Guide: Discovery of 4-amino-N-(4-carbamoylphenyl)benzamide as a DNMT Inhibitor Scaffold

This guide details the technical discovery, mechanism, and application of 4-amino-N-(4-carbamoylphenyl)benzamide (and its derivatives, notably the SGI-1027 series) as a non-nucleoside DNA Methyltransferase (DNMT) inhibitor scaffold.

Executive Summary

The discovery of This compound represents a paradigm shift in epigenetic therapy, moving away from cytotoxic nucleoside analogs (e.g., Azacitidine, Decitabine) toward non-nucleoside DNA Methyltransferase (DNMT) inhibitors . Unlike nucleoside analogs that require DNA incorporation and cause significant myelotoxicity, this aminobenzanilide scaffold functions via direct, reversible interaction with the DNMT catalytic domain.

This guide analyzes the scaffold's discovery, its structural role as the core pharmacophore for potent inhibitors like SGI-1027 , and provides validated protocols for its synthesis and biological characterization.

The Scaffold: Structural & Mechanistic Logic

Chemical Architecture

The molecule This compound serves as a rigid, privileged scaffold. Its efficacy stems from its ability to mimic the interactions of the cofactor S-adenosylmethionine (SAM) or the target cytosine within the DNMT active site, without requiring covalent trapping of the enzyme.

Core Structure Analysis:

-

Benzanilide Linker: The central -CO-NH- bond provides a rigid planar geometry essential for groove binding.

-

4-Amino Head Group: Functions as a hydrogen bond donor, critical for anchoring the molecule in the catalytic pocket (mimicking the amino group of cytosine or the adenine of SAM).

-

4-Carbamoyl Tail: Extends interaction into the substrate binding cleft, allowing for further functionalization (e.g., quinoline or pyrimidine extensions seen in SGI-1027).

Mechanism of Action (MOA)

Unlike suicide inhibitors (nucleosides) that covalently trap DNMTs to DNA, this scaffold acts as a competitive inhibitor .

-

Binding Mode: The scaffold occupies the catalytic pocket or the SAM-binding pocket of DNMT1, DNMT3A, and DNMT3B.

-

Selectivity: Recent derivatives (e.g., GSK3685032) have shown high selectivity for DNMT1 by competing with the active-site loop for penetration into hemi-methylated DNA.[1]

-

Outcome: Global hypomethylation of the genome and re-expression of silenced tumor suppressor genes (e.g., P16, MLH1, TIMP3) without DNA damage signaling associated with nucleoside incorporation.

Caption: Comparison of Nucleoside vs. Non-Nucleoside (Benzamide) DNMT inhibition pathways. The Benzamide route avoids DNA incorporation.

Discovery & Structure-Activity Relationship (SAR)

The identification of this scaffold is inextricably linked to the development of SGI-1027 , a quinoline-based inhibitor. The This compound moiety represents the minimal pharmacophore required for activity.

Key SAR Findings

Research by Valente et al. and subsequent studies established the following rules for this scaffold:

| Region | Modification | Effect on DNMT Inhibition |

| Central Linker | Amide (-CO-NH-) | Optimal. Essential for orientation. |

| Retro-amide (-NH-CO-) | Tolerated but often reduced potency. | |

| Left Ring | 4-Amino group | Critical. H-bond donor. Removal abolishes activity. |

| Quinoline extension | Increases potency (SGI-1027) via hydrophobic interactions. | |

| Right Ring | Carbamoyl/Amide | Essential for extending into the cofactor pocket. |

| Pyrimidine extension | Enhances selectivity for DNMT1/3A. |

The "Fragment-Based" Evolution

The scaffold was identified through a combination of virtual screening and fragment-based design .

-

Hit Identification: High-throughput screening (HTS) of diverse libraries identified bis-benzamides and quinoline-benzamides as weak hits.

-

Deconstruction: SGI-1027 was deconstructed into four units: Quinoline, Benzoic Acid, Phenylenediamine, Pyrimidine.

-

Validation: The central aminobenzanilide core was validated as the structural anchor, holding the "Left" and "Right" interacting domains in the correct spatial arrangement to span the large DNMT active site.

Experimental Protocols

Chemical Synthesis of the Scaffold

Objective: Synthesize this compound derivatives via amide coupling.

Reagents:

-

4-Aminobenzoic acid (Boc-protected if necessary).

-

1,4-Phenylenediamine derivative (e.g., 4-amino-benzamide).

-

Coupling Agents: PyBOP or EDCI/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).[2]

Protocol:

-

Activation: Dissolve 4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq) in dry DMF. Add PyBOP (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 min.

-

Coupling: Add 4-aminobenzamide (1.0 eq) to the mixture. Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (MeOH/DCM gradient).

Validation Criteria:

-

1H NMR: Confirm diagnostic amide doublet (~10.0 ppm) and aromatic protons.

-

LC-MS: Confirm Mass [M+H]+ consistent with formula.

DNMT Inhibition Assay (Scintillation Proximity Assay)

Objective: Quantify IC50 of the scaffold against recombinant human DNMT1.

Materials:

-

Recombinant DNMT1 enzyme.

-

Substrate: Poly(dI-dC) or hemi-methylated biotinylated oligonucleotide.

-

Cofactor: S-Adenosyl-L-[methyl-3H]methionine (3H-SAM).

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

Protocol:

-

Preparation: Dilute DNMT1 in Assay Buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT).

-

Incubation: Mix DNMT1 (20 nM final), 3H-SAM (1 µM), DNA Substrate (100 nM), and the Test Inhibitor (serial dilution 0.1 nM – 100 µM) in a 96-well plate.

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add Stop Solution (containing excess unlabelled SAM) and SPA beads suspended in PBS.

-

Detection: Read on a Microbeta scintillation counter.

-

Analysis: Plot counts per minute (CPM) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Caption: Integrated workflow from chemical synthesis of the benzamide scaffold to biological validation.

Data Summary: Potency Benchmarking

The following table summarizes the potency of the scaffold compared to reference compounds (Data aggregated from Valente et al. and Datta et al.).

| Compound | Scaffold Type | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | Mechanism |

| SGI-1027 | Quinoline-Benzamide | 6.0 | 8.0 | Competitive (SAM/DNA) |

| Benzamide Core | Aminobenzanilide | > 50 | ND | Weak Binder (Fragment) |

| RG108 | Phthalimide | 0.115 | ND | Non-competitive |

| Procainamide | Benzamide | > 500 | > 500 | Weak Competitive |

| GSK3685032 | Dicyanopyridine | 0.03 | > 50 | Substrate Competitive |

Note: The "Benzamide Core" (this compound) alone exhibits low potency. It requires hydrophobic "caps" (like the quinoline in SGI-1027) to achieve micromolar or nanomolar activity, proving its role as a scaffold rather than a standalone drug.

References

-

Valente, S., et al. (2014). "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation." Journal of Medicinal Chemistry. Link

-

Datta, J., et al. (2009). "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity."[3] Cancer Research. Link

-

Pappalardi, M.B., et al. (2021). "Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia."[1] Nature Cancer.[1] Link

-

Gros, C., et al. (2012). "DNA methylation inhibitors in cancer: From discovery to clinical trials."[4] Biochimie. Link

-

CymitQuimica. "Product Data: 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide (CAS 74441-06-8)."[5] Link

Sources

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a potential DNA methyltransferase (DNMT) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

Optimizing the Bis-Benzamide Scaffold: SAR of 4-Amino-N-(4-carbamoylphenyl)benzamide Analogs

The following technical guide is structured to serve researchers and drug discovery professionals. It treats the subject molecule—4-amino-N-(4-carbamoylphenyl)benzamide —not merely as the known industrial intermediate (Pigment Yellow 181 precursor) but as a privileged bis-benzamide scaffold in medicinal chemistry.[1][2]

The guide focuses on the divergent Structure-Activity Relationship (SAR) where this linear scaffold serves as a template for two distinct therapeutic classes: DNA Minor Groove Binders (anti-infectives) and HDAC Inhibitors (oncology), depending on the precise regiochemistry of the amino group.[2]

Executive Summary: The Scaffold Duality

The molecule This compound represents a classic linear bis-benzamide architecture.[1][2] While historically utilized as a high-purity intermediate for industrial pigments (e.g., C.I.[2] Pigment Yellow 181), this scaffold possesses critical electronic and steric features relevant to drug discovery.[2]

In the context of medicinal chemistry, this structure acts as a "molecular fork." Its biological activity is dictated by the regiochemistry of the amino substituent :

-

Para-Amino (4-amino): The linear geometry favors DNA Minor Groove Binding , conferring antimicrobial and antiparasitic activity (analogous to Netropsin/Distamycin).[1][2]

-

Ortho-Amino (2-amino): Shifting the amine to the ortho position transforms the molecule into a Zinc-Binding Group (ZBG) , a hallmark of Class I selective Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275).[1][2]

This guide dissects the SAR of this scaffold, providing a roadmap for optimizing it toward either therapeutic endpoint.

Chemical Biology & Mechanism of Action[3]

The "Para" Trajectory: DNA Minor Groove Recognition

The title molecule (4-amino isomer) adopts a crescent-shaped conformation isohelical with the minor groove of B-DNA.[1][2]

-

Mechanism: The amide NH groups act as hydrogen bond donors to N3 of adenine and O2 of thymine.[1][2]

-

Therapeutic Application: Anti-trypanosomal (Chagas disease) and antibacterial agents.[1][2][3]

The "Ortho" Trajectory: Epigenetic Modulation (HDAC)

To achieve HDAC inhibition, the "4-amino" motif must be isomerized to a "2-amino" motif.[1][2]

-

Mechanism: The ortho-amino benzamide acts as a bidentate chelator of the catalytic Zinc ion (Zn²⁺) within the HDAC active site.[1][2]

-

Selectivity: High specificity for HDAC1, HDAC2, and HDAC3 (Class I), avoiding the off-target toxicity associated with hydroxamic acids (e.g., SAHA).[2]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways based on the structural modification of the core scaffold.

Figure 1: Divergent SAR pathways.[1][2] The position of the amino group determines whether the molecule acts as a DNA binder (4-amino) or an HDAC inhibitor (2-amino).[1][2]

Structure-Activity Relationship (SAR) Analysis

The optimization of the this compound core relies on three specific zones.

Zone 1: The Cap Group (Carbamoylphenyl)

This region interacts with the solvent-exposed surface of the protein (HDAC) or extends along the DNA groove.[1][2]

-

Modification: Replacing the simple carbamoyl (-CONH2) with a pyridin-3-yl-methyl group dramatically increases potency (resembling Entinostat).[1][2]

-

SAR Rule: Hydrophobic, aromatic caps improve cellular permeability and HDAC isoform selectivity.[1][2]

Zone 2: The Linker (Benzamide)[2]

-

Length: The single phenyl linker is optimal for Class I HDACs.[1][2] Extending to biphenyl (as in the title molecule) often creates steric clash in the HDAC tunnel unless the tunnel is exceptionally deep (HDAC6).[1][2]

-

Rigidity: The amide bond provides necessary rigidity.[1][2] Methylation of the amide nitrogen (N-methyl) typically abolishes activity by disrupting the H-bond donor capability required for DNA recognition.[1][2]

Zone 3: The Effector Tail (The Amino Group)

This is the critical determinant of function.[1][2]

| Feature | 4-Amino Analog (Title Compound) | 2-Amino Analog (Isomer) |

| Geometry | Linear / Planar | Twisted / Chelating |

| Electronic Effect | Resonance donor to linker | Localized lone pair for Metal binding |

| Primary Target | DNA (Minor Groove) | HDAC (Catalytic Domain) |

| Potency Driver | Shape Complementarity | Zn²⁺ Binding Affinity |

| Optimization | Add cationic tails (amidine) to boost DNA affinity | Fluorinate Ring B to increase metabolic stability |

Experimental Protocols

To validate the SAR described above, the following protocols establish a self-validating feedback loop: synthesis of the core followed by divergent biological assays.

Synthesis of the Core Scaffold

Objective: Efficient synthesis of this compound via nitro-reduction.

-

Coupling:

-

Reduction (The Critical Step):

Biological Validation Assays

Assay A: HDAC Inhibition (Fluorometric)

Validates the "Ortho-amino" hypothesis.[1][2]

-

Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Recombinant HDAC1/3.[1][2]

-

Protocol:

-

Success Criteria: IC₅₀ < 1 µM indicates effective Zinc binding.[1][2]

Assay B: DNA Thermal Melting (Tm) Shift

Validates the "Para-amino" hypothesis.[2]

-

Reagents: CT-DNA (Calf Thymus DNA) or specific AT-rich oligomers.[1][2]

-

Protocol:

-

Success Criteria:

indicates significant minor groove binding stabilization.[1][2]

Synthesis Workflow & Decision Tree

The following diagram outlines the synthetic optimization workflow to convert the generic pigment intermediate into a functional drug candidate.

Figure 2: Synthetic workflow comparing industrial vs. pharmaceutical reduction routes.

References

-

Suzuki, T., et al. (1999).[1] "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry. Link[1][2]

- Context: Establishes the requirement of the 2-amino (ortho) group for HDAC inhibition in benzamides.

-

Gao, C., et al. (2020).[1] "Recent Advances in Benzamide Derivatives as HDAC Inhibitors." European Journal of Medicinal Chemistry. Link[1][2]

- Context: Reviews the SAR of the cap and linker regions for Entinost

-

Baraldi, P. G., et al. (2004).[1] "Structure-Activity Relationship of Distamycin A Analogues: DNA Binding and Cytotoxicity."[1][2] Journal of Medicinal Chemistry. Link[1][2]

-

PubChem Compound Summary. (2025). "this compound."[1][2][6] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Fedi, V., et al. (2021).[1] "Discovery of SGI-1027 analogs as DNMT inhibitors." ChemMedChem. Link[1][2]

- Context: Discusses the benzamide core in the context of DNA Methyltransferase inhibition, a rel

Sources

- 1. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 4-Amino-N-(4-carbamoylphenyl)benzamide

[1][2]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1][2]

4-Amino-N-(4-carbamoylphenyl)benzamide (CAS: 74441-06-8) is a bis-amide structural scaffold utilized primarily as a high-performance intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 181) and increasingly as a pharmacophore in medicinal chemistry (e.g., HDAC inhibitors, trypanocidal agents).[1][2]

Its structure—comprising two benzene rings linked by an amide bond, terminal amino, and carbamoyl functionalities—presents specific handling challenges related to low solubility , dust explosivity , and aniline-like toxicity .[1][2] This guide moves beyond generic SDS data to provide a risk-based operational framework.

Chemical Profile

| Property | Specification |

| CAS Number | 74441-06-8 |

| Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 255.27 g/mol |

| Synonyms | 4-Aminobenzoyl benzamide; N-(4-Carbamoylphenyl)-4-aminobenzamide |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Low in Water; Soluble in DMSO, DMF, DMAc |

| Melting Point | >300°C (Decomposes) |

Hazard Identification & Toxicology (The "Why")

Structural Alerts & Toxicity Mechanisms

While often classified as a general irritant, the molecular structure necessitates a higher tier of caution due to two specific moieties:[1][2][3]

-

Primary Aromatic Amine (Aniline Moiety):

-

Bis-Amide Backbone:

GHS Classification (Harmonized)[1][2]

Operational Safety & Handling Protocols

Engineering Controls: The Containment Strategy

Due to the compound's potency and dust potential, standard fume hoods are often insufficient for handling large quantities (>10g) or micronized powders.[1][2]

Figure 1: Hierarchy of Controls for handling this compound. Prioritize containment (Tier 1) over PPE (Tier 3).

Handling Workflow

-

Weighing: Never weigh dry powder on an open bench. Use a static-dissipative balance enclosure.

-

Solubilization: Preferentially handle as a solution. Dissolve in DMSO or DMF immediately upon weighing to lock down dust.

-

Transfer: Use closed-system transfers (cannula or positive pressure) for reaction mixtures to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

| Task | Respiratory Protection | Dermal Protection | Eye Protection |

| Synthesis (<1g) | Fume Hood (Sash <18") | Nitrile Gloves (0.11mm) | Safety Glasses |

| Scale-up (>10g) | N95 or P100 Half-Mask | Double Nitrile (Outer glove change q30m) | Goggles |

| Spill Cleanup | Full-face P100 Respirator | Tyvek Suit + Chem-Resistant Boots | Integrated |

Synthesis & Reaction Safety

When using this compound as an intermediate (e.g., coupling with acid chlorides), specific process safety risks arise.

Reaction Risks[1][2]

-

Exothermicity: Acylation of the 4-amino group is exothermic.[1][2] In polar aprotic solvents (DMF/DMAc), heat dissipation is slow.[1]

-

Runaway Potential: Ensure temperature control (<10°C addition rate) when adding electrophiles (e.g., benzoyl chloride derivatives).

Stability & Storage[1][2]

Analytical Verification & Decontamination

Trustworthy protocols require validated detection methods to ensure surfaces are clean.

HPLC Method for Detection (Trace Analysis)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (aromatic rings) and 280 nm .[1]

-

Retention Time: Expect elution mid-gradient due to moderate polarity (LogP ~1.5 - 2.0).[1]

Decontamination Protocol

The compound is poorly soluble in water, rendering standard soap/water washes ineffective for spills.[1][2]

-

Primary Solubilization: Wipe surface with PEG-400 or Ethanol/Water (70:30) .[1] The organic fraction is necessary to lift the aromatic structure.

-

Surfactant Wash: Follow with Alconox® or SDS solution to remove residues.

-

Verification: Swab surface and analyze via HPLC-UV to confirm <1 µ g/100cm ².

Emergency Procedures

First Aid (Specific to Anilines)

-

Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1]

-

Skin Contact: Wash with polyethylene glycol (PEG 300/400) followed by soap and water.[1] Ethanol may enhance transdermal absorption—use PEG first if available.

-

Eye Contact: Flush for 15 minutes. The solid is abrasive; do not rub eyes.

Fire Fighting

References

-

PubChem. (n.d.).[6] this compound - Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link][1][2]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Azo Pigment Intermediates. Retrieved February 6, 2026, from [Link][1][2]

-

Google Patents. (2011). WO2011129430A1 - Pigment composition and intermediates.[1][2] Retrieved February 6, 2026, from [1][2]

Sources

- 1. CAS 74441-06-8: 4-Amino-N-[4-(aminocarbonyl)phenyl]benzami… [cymitquimica.com]

- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 3. WO2011129430A1 - Pigment composition, and pigment dispersion, ink-jet ink, and electrophotographic toner each containing same - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Structural Validation of 4-Amino-N-(4-carbamoylphenyl)benzamide via 1D and 2D NMR

Abstract & Scope